molecular formula C19H21N3OS B602237 Cyamemazine sulfoxide CAS No. 13384-45-7

Cyamemazine sulfoxide

Cat. No. B602237
CAS RN: 13384-45-7
M. Wt: 339.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyamemazine Sulfoxide is a metabolite of Cyamemazine, a typical antipsychotic drug of the phenothiazine class . It is used primarily in the treatment of schizophrenia and psychosis-associated anxiety .

Scientific Research Applications

  • Effects on Cardiac Ion Channels and QTc Interval

    Cyamemazine sulfoxide, along with another metabolite monodesmethyl cyamemazine, has been studied for its effects on cardiac ion channels, specifically the human ether‐à‐go‐go related gene (hERG) channel, and its influence on the QTc interval in guinea pigs. It was found that both metabolites reduced hERG current amplitude but did not significantly affect other current amplitudes like INa, Ito, Isus, or IK1. Importantly, these metabolites did not significantly prolong QTc values in guinea pigs, suggesting a good cardiac safety profile for cyamemazine (Crumb et al., 2008).

  • Affinity for Serotonin, Histamine, and Dopamine Receptor Subtypes

    Another study investigated the affinity of cyamemazine sulfoxide for various neurotransmitter receptors, finding that it has high affinity for h5-HT(2A) receptors and histamine H(1) receptors, and a reduced affinity for D(2) and 5-HT(2C) receptors. These findings suggest potential contributions to the therapeutic actions of cyamemazine, particularly in the context of insomnia (Benyamina et al., 2008).

  • Influence on Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy

    Cyamemazine sulfoxide was also studied in the context of its influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy. This study aimed to correlate the plasma levels of cyamemazine metabolites with receptor occupancies in patients treated with clinically relevant doses of cyamemazine. It was found that while N-desmethyl cyamemazine contributes significantly to in vivo receptor occupancy, cyamemazine sulfoxide does not contribute significantly to 5-HT2A and D2 receptor occupancy (Hodé et al., 2011).

  • Use in Benzodiazepine Withdrawal Syndrome

    Cyamemazine has been evaluated for its effectiveness in managing benzodiazepine withdrawal. A study compared its efficacy to that of bromazepam, finding that cyamemazine was comparable in ensuring successful benzodiazepine withdrawal and in controlling the acute withdrawal syndrome (Lemoine et al., 2006).

properties

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]-5-oxophenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)24(23)19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPHNCFJFKSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747386
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine sulfoxide

CAS RN

13384-45-7
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.